magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate

Descripción

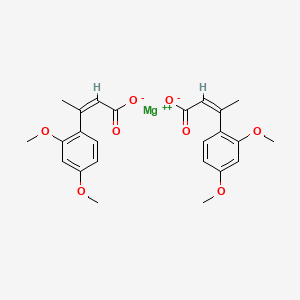

Magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate is a magnesium salt derived from the (Z)-isomer of 3-(2,4-dimethoxyphenyl)but-2-enoic acid. The compound features a conjugated enoate system chelated to a magnesium ion, with two methoxy substituents at the 2- and 4-positions of the phenyl ring.

Propiedades

IUPAC Name |

magnesium;(Z)-3-(2,4-dimethoxyphenyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMWCJKNPLZLMY-HIGYRTBYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C/C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54283-65-7, 26011-83-6 | |

| Record name | Dimecrotic acid magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054283657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMECROTATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IZ92DEM5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of dimecrotic acid magnesium salt involves dissolving dimecrotic acid in ethanol and then adding magnesium ethylate to the solution . This method ensures the formation of the magnesium salt of dimecrotic acid.

Industrial Production Methods

Industrial production methods for dimecrotic acid magnesium salt typically follow the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, altering the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while reduction can produce various hydroxycoumarins .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Reagent in Organic Synthesis

Magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate serves as a valuable reagent in organic synthesis. It can facilitate reactions such as nucleophilic additions and cross-coupling reactions due to its ability to form organomagnesium intermediates. This property is particularly useful in the preparation of complex organic molecules.

Cross-Coupling Reactions

The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of magnesium enhances the reactivity of the aryl groups involved, allowing for the efficient synthesis of biaryl compounds that are pivotal in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, modifications of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Inflammation Inhibition

Research has also highlighted the potential of this compound as an inhibitor of lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. By inhibiting 5-LOX activity, this compound may contribute to reducing inflammation, making it a candidate for further development in anti-inflammatory therapies .

Materials Science

Polymer Chemistry

In materials science, this compound is explored as a precursor for synthesizing functionalized polymers. Its ability to participate in radical polymerization reactions allows for the creation of polymers with tailored properties for applications in coatings, adhesives, and biomedical devices .

Case Studies

Mecanismo De Acción

The mechanism of action of dimecrotic acid magnesium salt involves its interaction with specific molecular targets and pathways. The compound acts as a choleretic agent, stimulating the production and flow of bile from the liver. It also has spasmolytic properties, helping to relax smooth muscles in the digestive tract . These effects are mediated through its interaction with various enzymes and receptors involved in bile production and muscle contraction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

- Magnesium Benzoate: A simpler magnesium salt lacking the methoxy and enoate groups. Its planar benzoate anion contrasts with the sterically hindered, conjugated system of the target compound. Magnesium benzoate’s higher water solubility and use as a preservative highlight how structural simplicity correlates with distinct physicochemical behavior .

- (Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene () : Shares a Z-configuration and methoxyphenyl groups but lacks the magnesium chelation and carboxylate moiety. Mass spectrometry data (e.g., prominent fragments at m/z 121 and 159) suggest stability patterns influenced by methoxy group positioning and alkyl chain fragmentation . The target compound’s magnesium coordination likely alters its degradation pathway and thermal stability compared to this neutral organic analogue.

Physicochemical Properties

The target compound’s low water solubility aligns with magnesium salts of lipophilic acids (e.g., stearate), but its conjugated system may enable unique UV/Vis absorption properties relevant to analytical detection .

Actividad Biológica

Magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

- Functional Groups : The presence of a dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes.

- Magnesium Ion : The magnesium ion plays a crucial role in the compound's biological activity, particularly in enzyme interactions and cellular signaling.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

- Antioxidant Activity : The compound may possess antioxidant properties, potentially mitigating oxidative damage in cells. This aspect is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Experimental Data

- In Vitro Studies : Research indicates that this compound can reduce cell viability in cancer cell lines, suggesting potential cytotoxic effects. For example, studies have shown that similar compounds induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways .

- Animal Models : In vivo studies using zebrafish and mice have assessed the compound's toxicity and efficacy. Results indicated no significant adverse effects at low doses, suggesting a favorable safety profile for further exploration .

- Structure–Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications to the phenyl group can significantly alter biological activity. For instance, substituents at specific positions have been linked to enhanced inhibitory effects on various enzymes involved in lipid metabolism .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of magnesium (Z)-3-(2,4-dimethoxyphenyl)but-2-enoate to improve yield and purity?

- Methodological Answer : Synthesis optimization can involve modifying reaction conditions (e.g., temperature, solvent polarity) and introducing phosphonate-based intermediates to stabilize reactive intermediates. For example, phosphonate-containing analogs (e.g., ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) have shown improved yields through steric and electronic modulation of the reaction pathway . Additionally, microwave-assisted heterocyclization, as demonstrated in palladium-catalyzed reactions, may enhance reaction efficiency and reduce side products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, particularly focusing on methoxy group integration and olefinic proton coupling constants .

- HPLC : Reverse-phase chromatography with UV detection to assess purity and resolve isomeric byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is critical due to potential skin and respiratory irritation. Waste must be segregated and treated by certified disposal services to prevent environmental contamination. Experimental protocols for structurally similar enoates emphasize avoiding direct skin contact and using fume hoods for volatile intermediates .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software determine the crystal structure and hydrogen-bonding interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 298 K (e.g., using a Bruker APEX detector) can resolve bond lengths, angles, and dihedral angles. SHELXL refines the structure by minimizing R-factors (e.g., R1 < 0.05 for high-quality data) and modeling hydrogen bonds. For example, in analogous (E)-3-(2,4-dimethoxyphenyl)propenones, intramolecular C–H⋯O hydrogen bonds stabilize near-planar geometries, which can guide parameter constraints during refinement .

Q. How do structural modifications at the 2,4-dimethoxyphenyl group affect the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can involve synthesizing analogs with substituent variations (e.g., fluorophenyl, chlorophenyl) and testing their interactions with enzymes or receptors. For instance, methyl (Z)-3-((2,4-dichlorophenyl)amino)but-2-enoate exhibits altered bioactivity due to electron-withdrawing effects, which can be quantified via enzyme inhibition assays or computational docking .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For related compounds, such as (E)-3-(2,4-dimethoxyphenyl)propenones, reduced HOMO-LUMO gaps correlate with enhanced reactivity in cycloaddition reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.